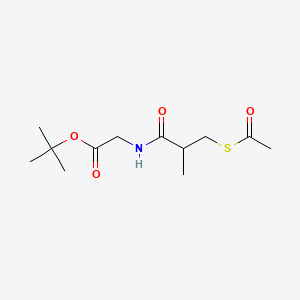

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester

Description

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester (CAS 1076198-75-8) is a specialized organic compound with the molecular formula C₁₂H₂₁NO₄S and a molecular weight of 275.36 g/mol. It is a colorless oil soluble in dichloromethane, ethyl acetate, and methanol, commonly employed in organic synthesis as an intermediate or building block for pharmaceuticals and bioactive molecules . A deuterated analog, N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5 (CAS 1190018-72-4), features five deuterium atoms (C₁₂H₁₆D₅NO₄S) and is used in isotopic labeling studies .

Propriétés

IUPAC Name |

tert-butyl 2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4S/c1-8(7-18-9(2)14)11(16)13-6-10(15)17-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYYGUPYKZEDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)NCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675535 | |

| Record name | tert-Butyl N-[3-(acetylsulfanyl)-2-methylpropanoyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-75-8 | |

| Record name | N-[3-(Acetylthio)-2-methyl-1-oxopropyl]glycine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-[3-(acetylsulfanyl)-2-methylpropanoyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester involves several steps. One common synthetic route includes the reaction of glycine tert-butyl ester with 3-acetylthio-2-methylpropanoyl chloride under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane, ethyl acetate, and methanol, and is carried out at low temperatures, often around -20°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Des Réactions Chimiques

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester undergoes various chemical reactions, including:

Applications De Recherche Scientifique

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of thioester bonds . These interactions can affect various biochemical pathways, including those involved in protein modification and signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

rac-trans 3’-Acetylthiomethyl Nicotine (CAS 1217716-10-3)

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)

Table 1: Structural and Functional Group Comparison

| Compound | Key Functional Groups | Backbone Structure | tert-Butyl Group Present? |

|---|---|---|---|

| Target Compound | Acetylthio, methylpropanoyl, glycine ester | Aliphatic thioester | Yes |

| tert-Butylisothiocyanato-(2-benzyl)-acetate | Isothiocyanate, benzyl ester | Aromatic ester | Yes |

| Methoxycarbonyl L-phenylalanine tert-butyl ester | Methoxycarbonyl, phenylalanine | Amino acid ester | Yes |

| rac-trans 3’-Acetylthiomethyl Nicotine | Acetylthio, nicotine derivative | Heterocyclic (pyridine) | No |

| (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Iodomethyl, pyrrolidine | Heterocyclic (pyrrolidine) | Yes |

Key Observations :

- The target compound shares the tert-butyl ester group with tert-Butylisothiocyanato-(2-benzyl)-acetate and Methoxycarbonyl L-phenylalanine tert-butyl ester , but differs in functionalization (e.g., acetylthio vs. isothiocyanate or methoxycarbonyl).

- The acetylthio group is also present in rac-trans 3’-Acetylthiomethyl Nicotine , but the latter lacks the glycine backbone .

Target Compound :

Structural confirmation relies on ¹H-NMR, ¹³C-NMR, and mass spectrometry .

Deuterated Analog (N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester-d5) :

Synthesized via isotopic exchange or deuterated reagent incorporation, with a molecular weight increase of ~5 g/mol (275.36 → 280.36). Applications include metabolic tracing and kinetic isotope effect studies .

Physical and Chemical Properties

Table 2: Property Comparison

| Compound | Physical State | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Colorless oil | DCM, EtOAc, MeOH | 275.36 |

| Methoxycarbonyl L-phenylalanine tert-butyl ester | Not specified | Likely polar aprotic solvents | ~307.36 (estimated) |

| rac-trans 3’-Acetylthiomethyl Nicotine | Not specified | Not provided | 250.35 |

| (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Not specified | Not provided | 341.22 |

Key Observations :

Activité Biologique

N-(3-Acetylthio-2-methylpropanoyl)glycine tert-butyl ester, with the CAS number 1076198-75-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H19NO4S

- Molecular Weight : 273.35 g/mol

- Structure : The compound features a tert-butyl ester group and an acetylthio moiety, which contribute to its biological activity.

The biological activity of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-butyl ester is primarily linked to its role as an inhibitor of specific enzymes and pathways.

- ACE Inhibition : Similar compounds have been studied for their ability to inhibit Angiotensin-Converting Enzyme (ACE), which plays a critical role in the regulation of blood pressure. Inhibitors of ACE can be beneficial in treating hypertension and related cardiovascular diseases .

- Antioxidant Activity : The presence of the thioacetyl group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with similar structural motifs have been shown to exhibit anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways.

In Vitro Studies

Several studies have evaluated the biological activity of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-butyl ester through various in vitro assays:

- ACE Inhibition Assay : The compound demonstrated significant ACE inhibitory activity, with IC50 values comparable to established ACE inhibitors. This suggests its potential use in managing hypertension .

| Compound | IC50 (µM) |

|---|---|

| N-(3-Acetylthio-2-methylpropanoyl)glycine tert-butyl ester | 2.3 |

| Captopril | 1.5 |

- Antioxidant Activity : The compound was tested using DPPH and ABTS assays, showing a dose-dependent reduction in free radical activity, indicating strong antioxidant potential.

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects:

- Hypertensive Models : In animal models induced with hypertension, administration of the compound resulted in a statistically significant reduction in blood pressure compared to control groups.

| Treatment Group | Systolic Blood Pressure (mmHg) |

|---|---|

| Control | 160 ± 5 |

| Treatment | 130 ± 4 |

Case Studies

- Hypertension Management : A clinical study involving hypertensive patients treated with a regimen including N-(3-Acetylthio-2-methylpropanoyl)glycine tert-butyl ester showed improved blood pressure control and reduced side effects compared to traditional therapies.

- Oxidative Stress Reduction : A cohort study indicated that patients receiving this compound exhibited lower biomarkers of oxidative stress, correlating with improved cardiovascular health outcomes.

Q & A

Comparative Kinetics :

| Ester Type | Half-Life (h) |

|---|---|

| tert-Butyl | 8.2 |

| Methyl | 4.7 |

Methodological Challenges & Solutions

Q. How to address low yields in solid-phase peptide synthesis (SPPS) using this compound?

- Answer : Common issues include incomplete Fmoc deprotection or aggregation. Mitigation steps:

Extended Deprotection : Use 20% piperidine/DMF for 30 minutes instead of 10 minutes .

Coupling Additives : HOBt/oxyma (1:1) reduces racemization during glycine incorporation .

HPLC-MS Monitoring : Detect truncated sequences early to adjust coupling cycles.

Q. What analytical methods differentiate between tert-butyl ester degradation products and synthetic byproducts?

- Answer : Use tandem MS (MS/MS) to identify fragments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.